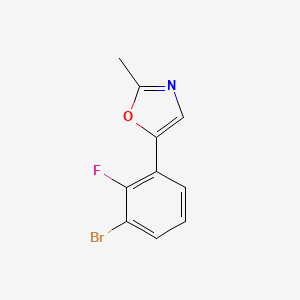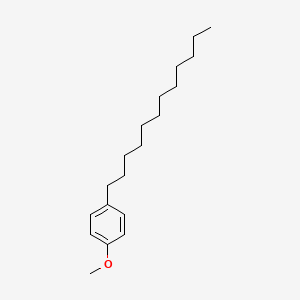
4-Dodecylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecylanisole is an organic compound with the molecular formula C19H32O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a dodecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Dodecylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dodecylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of dodecylbenzoic acid.
Reduction: Formation of dodecylcyclohexanol.
Substitution: Formation of various substituted anisoles.
Wissenschaftliche Forschungsanwendungen
4-Dodecylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Dodecylanisole involves its interaction with cellular membranes. The dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Dodecylaniline: Similar structure but with an amine group instead of a methoxy group.
4-Dodecylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Dodecylanisole is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C19H32O |
|---|---|
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1-dodecyl-4-methoxybenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
XTYSNEGAKVMQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
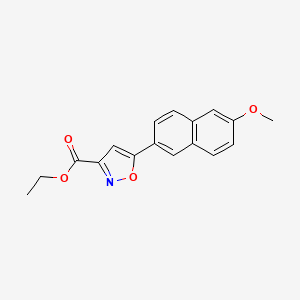
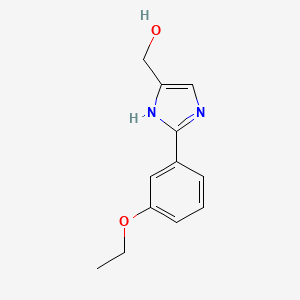
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)

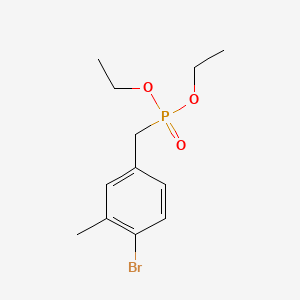
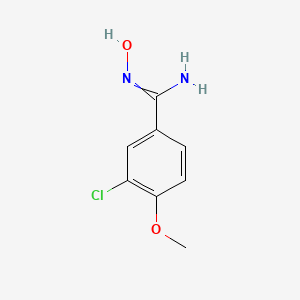
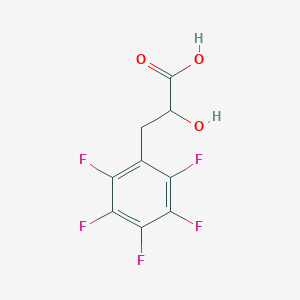
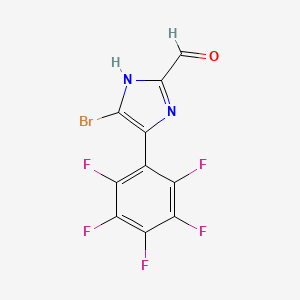

![2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)

